molecular formula C9H11BrN2O B13058701 (3R)-3-amino-3-(2-bromophenyl)propanamide

(3R)-3-amino-3-(2-bromophenyl)propanamide

Cat. No.: B13058701
M. Wt: 243.10 g/mol
InChI Key: ITYVOJHPOQGLEC-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-amino-3-(2-bromophenyl)propanamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features an amino group and a bromophenyl group attached to a propanamide backbone, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(2-bromophenyl)propanamide typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzaldehyde and an appropriate amine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-bromobenzaldehyde and the amine.

    Reduction: The intermediate is then subjected to reduction conditions to form the desired this compound. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Employing purification techniques such as recrystallization, chromatography, or distillation to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(2-bromophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Oxidation of the amino group may yield oxo derivatives.

    Reduction: Reduction may produce primary or secondary amines.

    Substitution: Substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

(3R)-3-amino-3-(2-bromophenyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(2-bromophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.

    Modulating Pathways: Influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-amino-3-(2-chlorophenyl)propanamide: Similar structure with a chlorine atom instead of bromine.

    (3R)-3-amino-3-(2-fluorophenyl)propanamide: Similar structure with a fluorine atom instead of bromine.

    (3R)-3-amino-3-(2-iodophenyl)propanamide: Similar structure with an iodine atom instead of bromine.

Uniqueness

(3R)-3-amino-3-(2-bromophenyl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogenated derivatives. The bromine atom can also affect the compound’s physical and chemical properties, making it distinct from its chlorine, fluorine, and iodine counterparts.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

(3R)-3-amino-3-(2-bromophenyl)propanamide

InChI

InChI=1S/C9H11BrN2O/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m1/s1

InChI Key

ITYVOJHPOQGLEC-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CC(=O)N)N)Br

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)N)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.